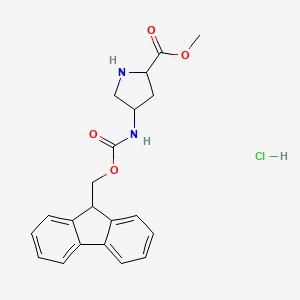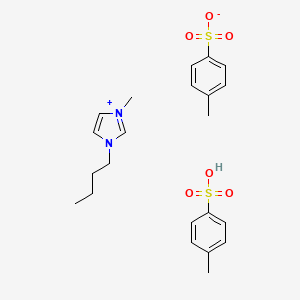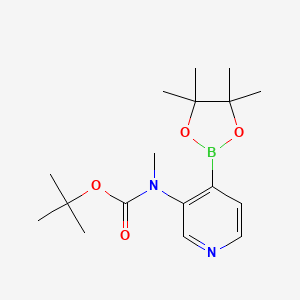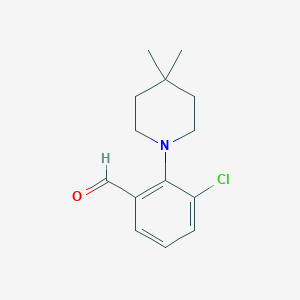
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde typically involves the following steps:
Formation of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction. For example, 4,4-dimethylpiperidine can react with a suitable benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzoic acid.
Reduction: 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl alcohol.
Substitution: 3-Amino-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde.
Applications De Recherche Scientifique
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-(4-methyl-1-piperidinyl)benzaldehyde: Similar structure but with a single methyl group on the piperidine ring.
3-Chloro-2-(1-piperidinyl)benzaldehyde: Lacks the dimethyl substitution on the piperidine ring.
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde: Lacks the chloro substitution on the benzaldehyde ring.
Uniqueness
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde is unique due to the presence of both the chloro and dimethylpiperidinyl groups, which can influence its reactivity and potential applications. The combination of these substituents may enhance its biological activity and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H18ClNO |
|---|---|
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
3-chloro-2-(4,4-dimethylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H18ClNO/c1-14(2)6-8-16(9-7-14)13-11(10-17)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
PKISVVXENWAPJL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=C(C=CC=C2Cl)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



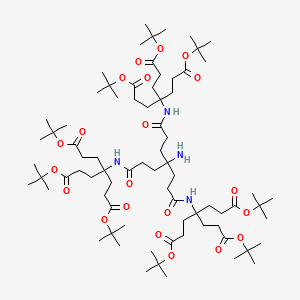
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
![4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15123269.png)
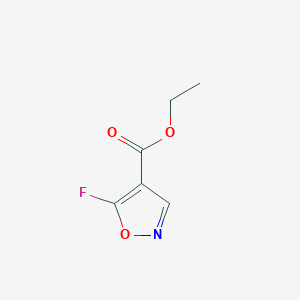
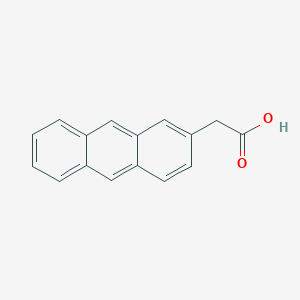
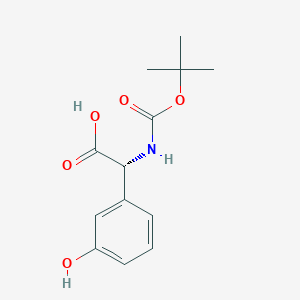
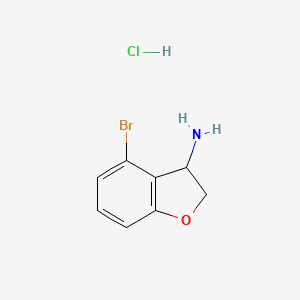

![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
